

# Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Nitrobenzoic acid

Cat. No.: B147310

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This guide provides a comprehensive overview of the spectroscopic data for **2-Nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and dyes. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-Nitrobenzoic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals corresponding to the protons and carbon atoms in its structure.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-Nitrobenzoic acid** in DMSO-d6 exhibits distinct signals for the aromatic protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm
H-6	8.00 - 8.03
H-4	7.88 - 7.90
H-5	7.81 - 7.82
H-3	7.79

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Nitrobenzoic acid** in DMSO-d6.[\[1\]](#)

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for **2-Nitrobenzoic acid** are presented below.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C=O	165.7
C-2	147.9
C-4	133.5
C-6	131.8
C-1	130.3
C-5	129.1
C-3	124.2

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Nitrobenzoic acid**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[2\]](#) The IR spectrum of **2-Nitrobenzoic acid** shows characteristic absorption bands for the carboxylic acid and nitro functional groups.

Functional Group	Vibrational Mode	Absorption Range (cm <sup>-1</sup> )
Carboxylic Acid	O-H stretch	~3300-2500
Carboxylic Acid	C=O stretch	~1700
Nitro Group	N-O asymmetric stretch	~1530
Nitro Group	N-O symmetric stretch	~1350

Table 3: Key IR Absorption Bands for **2-Nitrobenzoic acid**.[\[2\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[\[2\]](#) For **2-Nitrobenzoic acid**, the presence of the benzene ring and the nitro group results in characteristic absorptions in the UV region. The expected absorption maxima ( $\lambda_{\text{max}}$ ) are typically in the range of 250-350 nm.[\[2\]](#)

Solvent	$\lambda_{\text{max}}$ (nm)
Ethanol	~265

Table 4: UV-Vis Absorption Data for **2-Nitrobenzoic acid**.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

## NMR Spectroscopy Protocol

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-Nitrobenzoic acid**.

Methodology:

- Sample Preparation: A sample of **2-Nitrobenzoic acid** (approximately 5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d6 (approximately 0.5-0.7 mL), in a standard 5 mm

NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

- Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a frequency of 400 MHz or higher for protons, is used.
- Data Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (around 220 ppm) is necessary.
- Data Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectra are then phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

## IR Spectroscopy Protocol

Objective: To identify the functional groups in **2-Nitrobenzoic acid** using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[\[3\]](#)

Methodology:

- Sample Preparation: A small amount of solid **2-Nitrobenzoic acid** is placed directly onto the ATR crystal.[\[4\]](#) No further sample preparation is required for this technique.[\[3\]\[4\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[\[2\]](#) The ATR crystal can be made of materials like diamond or zinc selenide.[\[4\]](#)
- Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.[2] This will be subtracted from the sample spectrum.
- The solid sample is placed on the crystal, and pressure is applied to ensure good contact.
- The sample spectrum is then recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .[2]
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in the molecule.

## UV-Vis Spectroscopy Protocol

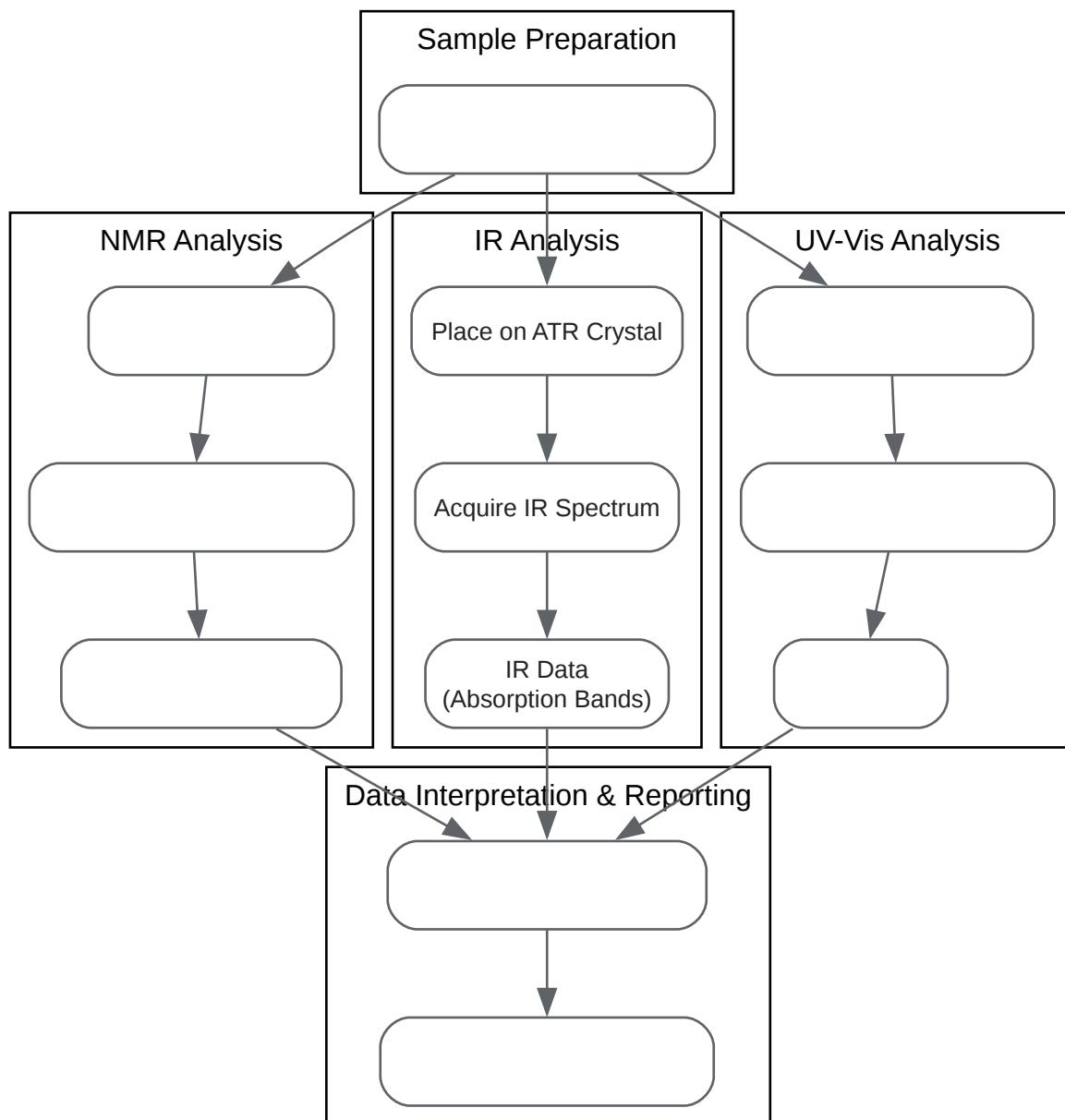
Objective: To determine the electronic absorption spectrum of **2-Nitrobenzoic acid**.

Methodology:

- Sample Preparation: A dilute solution of **2-Nitrobenzoic acid** is prepared using a UV-transparent solvent, such as ethanol.[2] The concentration is typically in the range of  $10^{-4}$  to  $10^{-6}$  M to ensure the absorbance falls within the linear range of the instrument.[2]
- Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used for these measurements.[2]
- Data Acquisition:
  - A cuvette containing the pure solvent (the blank) is placed in the reference beam path of the spectrophotometer, and the instrument is zeroed.[2]
  - The cuvette is then filled with the sample solution and placed in the sample beam path.
  - The absorbance is measured over a wavelength range, typically from 200 to 400 nm.[2]
- Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the plot.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Nitrobenzoic acid**.



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Caption: General workflow for spectroscopic analysis of **2-Nitrobenzoic acid**.

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## References

- 1. 2-Nitrobenzoic acid(552-16-9) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147310#spectroscopic-data-of-2-nitrobenzoic-acid-nmr-ir-uv-vis>

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